molecular formula C13H9NO2 B8724713 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE CAS No. 23826-56-4

1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE

Cat. No. B8724713
Key on ui cas rn: 23826-56-4
M. Wt: 211.22 g/mol
InChI Key: XSOGGPTVKLKMAW-UHFFFAOYSA-N
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Patent
US03940486

Procedure details

23.4 g (0.1 mol) of benzyl-(3-pyridyl)-ketone-hydrochloride are taken up in 180 ml of dimethyl sulphoxide and the solution is treated with 20 ml of 48% hydrobromic acid. The reaction mixture is stirred for 18 hours at 80° - 85°C and subsequently poured on a mixture of 800 g of ice and 1000 ml of water. The yellow emulsion is extracted with 2 × 200 ml of ethyl acetate. The two organic phases are combined, washed with water and dried over sodium sulphate. The red solution is concentrated in a rotary evaporator until a residual oil is left which is distilled in a bulb tube at 140° - 150°C/0.1 Torr (m.p. 56° - 57°C).
Name
benzyl-(3-pyridyl)-ketone-hydrochloride
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:9]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br.[OH2:18]>CS(C)=O>[C:3]1([C:2]([C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])=[O:18])[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
benzyl-(3-pyridyl)-ketone-hydrochloride
Quantity
23.4 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)C(=O)C=1C=NC=CC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Step Three
Name
ice
Quantity
800 g
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 18 hours at 80° - 85°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The yellow emulsion is extracted with 2 × 200 ml of ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The red solution is concentrated in a rotary evaporator until a residual oil
WAIT
Type
WAIT
Details
is left which
DISTILLATION
Type
DISTILLATION
Details
is distilled in a bulb tube at 140° - 150°C/0.1 Torr (m.p. 56° - 57°C)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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